1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methoxymethylene group attached to the tetrahydro-naphthalene core
Preparation Methods
The synthesis of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-naphthalene with methoxymethylene chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the fully reduced naphthalene derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and sulfonic acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in fully saturated hydrocarbons .
Scientific Research Applications
1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene involves its interaction with specific molecular targets and pathways. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene can be compared with other similar compounds, such as:
1-Methylene-1,2,3,4-tetrahydro-naphthalene: Lacks the methoxy group, resulting in different chemical reactivity and applications.
1-Methoxy-1,2,3,4-tetrahydro-naphthalene: Similar structure but without the methylene group, leading to variations in its chemical properties and uses.
1,2,3,4-Tetrahydro-naphthalene: The parent compound, which serves as a starting material for the synthesis of various derivatives.
The uniqueness of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
IUPAC Name |
4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSWWBODBDCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.